molecular formula C7H6F2N2O B8767331 2-Amino-3,5-difluorobenzamide

2-Amino-3,5-difluorobenzamide

Cat. No.: B8767331
M. Wt: 172.13 g/mol
InChI Key: VWMRBVYMTYESIY-UHFFFAOYSA-N
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Description

2-Amino-3,5-difluorobenzamide is a fluorinated benzamide derivative characterized by amino (-NH₂) and difluoro (-F₂) substituents at the 2-, 3-, and 5-positions of the benzene ring, respectively. Fluorination enhances metabolic stability and bioavailability compared to non-fluorinated analogs, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C7H6F2N2O

Molecular Weight

172.13 g/mol

IUPAC Name

2-amino-3,5-difluorobenzamide

InChI

InChI=1S/C7H6F2N2O/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H2,11,12)

InChI Key

VWMRBVYMTYESIY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)N)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of 2-amino-3,5-difluorobenzamide include halogenated benzamides, benzoic acids, and esters. Below is a comparative analysis based on substituents, functional groups, and properties:

Compound Name CAS No. Substituents Functional Group Key Properties
This compound 500577-99-1 -NH₂, -F (2,3,5) Benzamide High metabolic stability, moderate polarity
2-Amino-3,5-difluorobenzoic acid 2365-85-7 -NH₂, -F (2,3,5) Carboxylic acid Higher acidity, lower lipophilicity
Ethyl 4-amino-3,5-difluorobenzoate 455-87-8 -NH₂, -F (3,5), -OEt (4) Ester Enhanced solubility in organic solvents
2-Amino-3,5-dichloro-N-methylbenzamide (ADMBA) N/A -NH₂, -Cl (3,5), -NMe Benzamide Higher thermal stability (TD24: 254.3°C)

Notes:

  • Fluorine vs.
  • Functional Groups : Carboxylic acids (e.g., 2365-85-7) exhibit higher aqueous solubility but lower membrane permeability than benzamides. Esters (e.g., 455-87-8) are more lipophilic, favoring passive diffusion .

Thermal Stability Comparison

The thermal decomposition behavior of halogenated benzamides varies significantly with substituents:

  • 2-Amino-3,5-dichloro-N-methylbenzamide (ADMBA): Activation Energy (E): 120–140 kJ/mol Initial Decomposition Temperature: 345–402°C Heat Release: -852.41 J/g
  • Hypothesized Properties of this compound: Fluorine’s weaker C-F bond strength (vs. C-Cl) likely reduces thermal stability compared to ADMBA. Predicted decomposition temperature range: 250–350°C (based on fluorine’s lower bond dissociation energy).

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